N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide
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Overview
Description
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide is a chemical compound known for its significant biological activity It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its pharmacological properties
Mechanism of Action
Mode of Action
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide interacts with the D4 dopamine receptor as a potent and selective ligand . By binding to this receptor, it modulates the receptor’s activity, leading to changes in the signaling pathways associated with the receptor .
Biochemical Pathways
Upon binding to the D4 dopamine receptor, this compound affects the dopaminergic signaling pathway . This pathway plays a key role in several neurological processes, including reward, motivation, and mood regulation .
Pharmacokinetics
It is soluble in dmso, indicating that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of the D4 dopamine receptor . By acting as a ligand for this receptor, it can influence neurological processes associated with the dopaminergic signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide typically involves the reaction of 4-chlorophenylpiperazine with an appropriate oxalamide derivative. One common method includes the alkylation of 4-chlorophenylpiperazine with ethyl 2-bromo-2-methylpropanoate, followed by the reaction with isopropylamine to form the desired oxalamide compound . The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides of the original compound, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
4-(4-chlorophenyl)piperazine: A precursor in the synthesis of various piperazine derivatives with pharmacological activities.
Uniqueness
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide stands out due to its specific structural features, such as the presence of both the piperazine ring and the oxalamide moiety
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O2/c1-13(2)20-17(24)16(23)19-7-8-21-9-11-22(12-10-21)15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOYFVGMEVKKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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